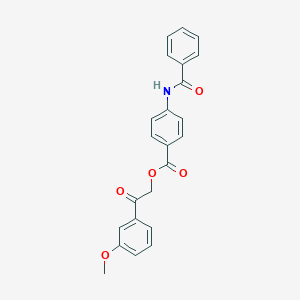![molecular formula C21H22ClNO4 B339874 2-(4-methylphenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate](/img/structure/B339874.png)
2-(4-methylphenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a valinate ester linked to a 4-chlorophenyl carbonyl group and a 4-methylphenyl oxoethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Valinate Ester: The initial step involves the esterification of valine with an appropriate alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid. This reaction produces the valinate ester.
Introduction of the 4-Chlorophenyl Carbonyl Group: The valinate ester is then reacted with 4-chlorobenzoyl chloride in the presence of a base, such as pyridine, to form the N-[(4-chlorophenyl)carbonyl]valinate intermediate.
Addition of the 4-Methylphenyl Oxoethyl Group: Finally, the intermediate is treated with 4-methylbenzoyl chloride and a base, such as triethylamine, to introduce the 4-methylphenyl oxoethyl group, resulting in the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methylphenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or thiols replace the existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
2-(4-methylphenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the carbonyl groups can form hydrogen bonds with active site residues of enzymes, inhibiting their function. Additionally, the aromatic rings may participate in π-π interactions with protein structures, further influencing biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-methylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate
- 2-(4-methylphenyl)-2-oxoethyl N-[(4-fluorophenyl)carbonyl]valinate
- 2-(4-methylphenyl)-2-oxoethyl N-[(4-iodophenyl)carbonyl]valinate
Uniqueness
2-(4-methylphenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and can influence its interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H22ClNO4 |
|---|---|
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C21H22ClNO4/c1-13(2)19(23-20(25)16-8-10-17(22)11-9-16)21(26)27-12-18(24)15-6-4-14(3)5-7-15/h4-11,13,19H,12H2,1-3H3,(H,23,25) |
Clé InChI |
QANPJJINOGUKKI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)COC(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methoxyphenyl)-2-oxoethyl 3-[(4-bromobenzoyl)amino]benzoate](/img/structure/B339792.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B339795.png)
![2-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B339797.png)

![4-{4-[(5-Chloro-2-methoxyanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B339800.png)
![4-{2-[(2,6-Diethylanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B339805.png)
![4-{4-[(2,6-Diethylanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B339806.png)
![4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B339807.png)

![N-{2-[(3,5-dimethylanilino)carbonyl]phenyl}-2-furamide](/img/structure/B339811.png)
![N-{3-[(3,5-dimethylanilino)carbonyl]phenyl}-2-furamide](/img/structure/B339812.png)
![N-{4-[(3,5-dimethylanilino)carbonyl]phenyl}-2-furamide](/img/structure/B339813.png)
![N-{2-[(5-chloro-2-methylanilino)carbonyl]phenyl}-2-furamide](/img/structure/B339819.png)
